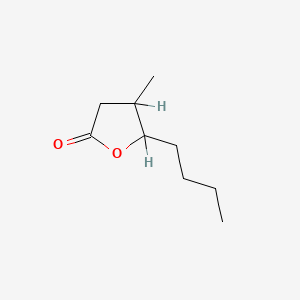













|
REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])/[CH:2]=[CH:3]/[CH3:4].[CH:9](=O)[CH2:10][CH2:11]CC.[OH-].C(C([NH+](C(CCCC)(CCCC)C)CCCCCC[NH3+])(CCCC)C)CCC.[OH-].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O>O>[CH3:9][CH2:10][CH2:11][CH2:8][CH:7]1[O:6][C:1](=[O:5])[CH2:2][CH:3]1[CH3:4] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C\C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)=O
|
|
Name
|
bis(dibutylethyl)hexamethylenediammonium hydroxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].C(CCC)C(C)(CCCC)[NH+](CCCCCC[NH3+])C(C)(CCCC)CCCC.[OH-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
|
Name
|
Na2B4O7
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
Na2HPO4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
a temperature of 25° C.
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
EXTRACTION
|
|
Details
|
the MTBE extract of a sample of the electrolysis output
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CCCCC1C(CC(=O)O1)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |













|
REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])/[CH:2]=[CH:3]/[CH3:4].[CH:9](=O)[CH2:10][CH2:11]CC.[OH-].C(C([NH+](C(CCCC)(CCCC)C)CCCCCC[NH3+])(CCCC)C)CCC.[OH-].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O>O>[CH3:9][CH2:10][CH2:11][CH2:8][CH:7]1[O:6][C:1](=[O:5])[CH2:2][CH:3]1[CH3:4] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C\C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)=O
|
|
Name
|
bis(dibutylethyl)hexamethylenediammonium hydroxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].C(CCC)C(C)(CCCC)[NH+](CCCCCC[NH3+])C(C)(CCCC)CCCC.[OH-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
|
Name
|
Na2B4O7
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
Na2HPO4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
a temperature of 25° C.
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
EXTRACTION
|
|
Details
|
the MTBE extract of a sample of the electrolysis output
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CCCCC1C(CC(=O)O1)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |